molecular formula C9H8O4 B105319 4-Hydroxyphenylpyruvic acid CAS No. 156-39-8

4-Hydroxyphenylpyruvic acid

Cat. No. B105319
CAS RN: 156-39-8
M. Wt: 180.16 g/mol
InChI Key: KKADPXVIOXHVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyphenylpyruvic acid is a significant intermediate in the catabolism of tyrosine, an amino acid that plays a crucial role in various metabolic processes. The enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD) catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid, which is a further step in the tyrosine degradation pathway .

Synthesis Analysis

The synthesis of 4-hydroxyphenylpyruvic acid and its derivatives has been explored in various contexts. For instance, mutations in the HPD gene can lead to disorders such as tyrosinemia type III and hawkinsinuria, which are characterized by the accumulation and excretion of tyrosine derivatives . Additionally, the primary structure of mammalian 4-hydroxyphenylpyruvic acid dioxygenase has been deduced from cDNA sequences, providing insights into the enzyme's role in tyrosine metabolism .

Molecular Structure Analysis

The molecular structure of 4-hydroxyphenylpyruvic acid dioxygenase has been studied, revealing that the enzyme is a homodimer composed of two identical subunits. This structure is crucial for understanding the enzyme's function and its relationship with inherited metabolic disorders .

Chemical Reactions Analysis

Chemical reactions involving 4-hydroxyphenylpyruvic acid include its conversion to various compounds through enzymatic and non-enzymatic processes. For example, the enzyme-mediated reaction produces homogentisic acid, while non-enzymatic reactions have been studied as model reactions for the biosynthesis of thyroxine . Additionally, the formation of amides from reactions with pyruvic acid derivatives has been reported, demonstrating the chemical versatility of compounds related to 4-hydroxyphenylpyruvic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyphenylpyruvic acid derivatives have been investigated, particularly in the context of their antimicrobial activity. Synthesized compounds such as 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones have shown potential antibacterial properties, which were confirmed through spectroscopic methods . Furthermore, the accumulation of 4-hydroxyphenylpyruvic acid and related compounds has been observed in bacterial strains under nitrogen starvation, suggesting a link between nitrogen availability and aromatic biosynthesis .

Scientific Research Applications

1. Herbicide Development

4-Hydroxyphenylpyruvic acid (HPPA) plays a crucial role in the development of herbicides. Research has shown that inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), an enzyme that catalyzes the transformation of HPPA, are being explored as potential herbicides. These inhibitors offer advantages like excellent crop selectivity, low application rates, and broad-spectrum weed control, making them promising in the field of agrochemicals (Ndikuryayo et al., 2017).

2. Understanding Tyrosine Metabolism

The study of HPPA is significant in understanding tyrosine metabolism in organisms. It is involved in the catabolic pathway of tyrosine and the formation of homogentisic acid. Mutations in the HPPD gene, which affects HPPA processing, have been linked to metabolic disorders such as tyrosinemia types 1 and 3 (Tomoeda et al., 2000).

3. Biochemical Pathway Analysis

HPPA is also studied in the context of biochemical pathways in organisms. For example, its formation and accumulation in certain conditions, like nitrogen starvation in bacteria, can provide insights into the biosynthesis and regulation of aromatic compounds in organisms (Doy & Gibson, 1961).

4. Biotechnological Production

In biotechnology, HPPA is a key compound for producing valuable chemicals. For instance, recombinant Escherichia coli cells expressing specific enzymes have been used for the biosynthesis of HPPA from L-tyrosine. This process is economically efficient and eco-friendly, offering potential for industrial applications in the food, pharmaceutical, and chemical industries (Ding et al., 2017).

5. Enzymatic Mechanism Studies

Understanding the enzymatic mechanisms involving HPPA is crucial for biochemical research. Studies have evaluated various models for the action of 4-hydroxyphenylpyruvate dioxygenase, providing insights into the oxidation processes and the structure-function relationships of this metabolically important enzyme (Jefford & Cadby, 1981).

Safety And Hazards

4-HPPA is a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration. In case of skin contact, it is advised to wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

There is ongoing research into the toxicity of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are related to 4-HPPA, and their effects across different species . Additionally, there is interest in the potential fungal toxicity of 9-phenanthrol on M. oryzae and how a gene encoding 4-hydroxyphenylpyruvate dioxygenase could play an important role in the tolerance of 9-phenanthrol in M. oryzae .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKADPXVIOXHVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166017
Record name 4-Hydroxyphenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyphenylpyruvic acid

CAS RN

156-39-8
Record name 4-Hydroxyphenylpyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenylpyruvic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Testacid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenylpyruvic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-HYDROXYPHENYL)PYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YP1694WNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 - 220 °C
Record name 4-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenylpyruvic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxyphenylpyruvic acid
Reactant of Route 3
4-Hydroxyphenylpyruvic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxyphenylpyruvic acid
Reactant of Route 5
4-Hydroxyphenylpyruvic acid
Reactant of Route 6
4-Hydroxyphenylpyruvic acid

Citations

For This Compound
1,840
Citations
K Tomoeda, H Awata, T Matsuura, I Matsuda… - Molecular Genetics and …, 2000 - Elsevier
… The enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD) catalyzes the reaction of 4-… of its derivatives into urine, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, …
Number of citations: 109 www.sciencedirect.com
H Awata, F Endo, I Matsuda - Genomics, 1994 - Elsevier
4-Hydroxyphenylpyruvic acid dioxygenase (HPD) is an important enzyme in tyrosine catabolism in most organisms. The activity of this enzyme is expressed mainly in the liver and …
Number of citations: 30 www.sciencedirect.com
F Endo, H Awata, H Katoh, I Matsuda - Genomics, 1995 - Elsevier
4-Hydroxyphenylpyruvic acid dioxygenase (HPD; EC 1.13.… Decreased activity of 4-hydroxyphenylpyruvic acid … in exon 7 of the 4-hydroxyphenylpyruvic acid dioxygenase gene in III mice. …
Number of citations: 84 www.sciencedirect.com
AT Hughes, AM Milan, E Shweihdi, J Gallagher… - JIMD …, 2022 - Wiley Online Library
Alkaptonuria (AKU) is a rare debilitating autosomal recessive disorder of tyrosine (TYR) metabolism which results in a deficiency of the enzyme homogentisate 1,2‐dioxygenase activity. …
Number of citations: 5 onlinelibrary.wiley.com
CD Denoya, DD Skinner… - Journal of bacteriology, 1994 - Am Soc Microbiol
A 1.5-kb genomic fragment isolated from Streptomyces avermitilis that directs the synthesis of a brown pigment in Escherichia coli was characterized. Since pigment production in …
Number of citations: 107 journals.asm.org
F Endo, H Katoh, S Yamamoto… - American journal of …, 1991 - ncbi.nlm.nih.gov
… , and increased amounts of 4-hydroxyphenylpyruvic acid and its … revealed that 4-hydroxyphenylpyruvic acid dioxygenase activity … Immunoblot analysis of 4-hydroxyphenylpyruvic acid …
Number of citations: 28 www.ncbi.nlm.nih.gov
F Endo, A Kitano, I Uehara, N Nagata, I Matsuda… - Pediatric …, 1983 - nature.com
… 4-Hydroxyphenylpyruvic acid, homogentisic acid, 2,6-dichlorophenolindophenol and a,a'-dipyridyl were obtained from Sigma Chemical Company (St. Louis, MO, USA). Amino acids, a-…
Number of citations: 76 www.nature.com
H Ding, W Zhao, C Lü, J Huang, S Hu, S Yao… - Chinese journal of …, 2018 - Elsevier
4-Hydroxyphenylpyruvic acid (4-HPPA), a kind of α-keto acid, is an intermediate in the metabolism of tyrosine and has a wide range of application in food, pharmaceutical and chemical …
Number of citations: 7 www.sciencedirect.com
G Cimino, S De Stefano, L Minale - Experientia, 1975 - Springer
Occurrence of 4-hydroxyphenylpyruvic acid oxime in the marine sponge Hymeniacidon sangui … Occurrence of 4-Hydroxyphenylpyruvic Acid Oxime … The occurrence from a …
Number of citations: 31 link.springer.com
S Kubo, K Kiwaki, H Awata, H Katoh… - Human gene …, 1997 - liebertpub.com
Tyrosinemia type 3, caused by a genetic deficiency of 4-hydroxyphenylpyruvic acid dioxygenase (HPD) in tyrosine catabolism, is characterized by convulsion, ataxia, and mental …
Number of citations: 23 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.